molecular formula C12H16N2 B2468959 1-ethyl-2,3-dimethyl-1H-indol-5-amine CAS No. 883539-17-1

1-ethyl-2,3-dimethyl-1H-indol-5-amine

Cat. No.: B2468959
CAS No.: 883539-17-1
M. Wt: 188.274
InChI Key: BYAURDDVLLDKOG-UHFFFAOYSA-N
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Description

1-ethyl-2,3-dimethyl-1H-indol-5-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Chemical Reactions Analysis

1-ethyl-2,3-dimethyl-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, yielding different reduced forms.

    Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.

Scientific Research Applications

1-ethyl-2,3-dimethyl-1H-indol-5-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules, including potential drugs and enzyme inhibitors.

    Medicine: Research into its pharmacological properties has shown promise for developing new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

1-ethyl-2,3-dimethyl-1H-indol-5-amine can be compared to other indole derivatives, such as:

Properties

IUPAC Name

1-ethyl-2,3-dimethylindol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-4-14-9(3)8(2)11-7-10(13)5-6-12(11)14/h5-7H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAURDDVLLDKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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